![molecular formula C26H28N2O3 B2521980 methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate CAS No. 478260-19-4](/img/structure/B2521980.png)
methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate, is a complex molecule that appears to be related to various heterocyclic systems studied for their potential applications in medicinal chemistry and material science. The synthesis and reactions of similar compounds have been explored to develop novel heterocyclic compounds with potential biological activities .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of dimethylamino-substituted propenoates with various nucleophiles and subsequent cyclization reactions. For instance, methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate reacted with trimethylenemethane to produce intermediates that were further converted into pyrazole derivatives through cyclization . Similarly, ethyl 3-[(dimethylamino)methylidene]pyruvate reacted with hydrazine derivatives to afford regioselectively substituted pyrazolecarboxylates . These methods demonstrate the versatility of dimethylamino-substituted propenoates in synthesizing diverse heterocyclic systems.
Molecular Structure Analysis
The molecular structure of related compounds often features intramolecular hydrogen bonding, which can influence the conformation and stability of the molecule in the solid state. For example, a related compound, dimethyl (Z)-1-[5-dimethylamino-2-methoxy-3-methyl-4(3H)-oxo-6-pyrimidinylamino]-ethylene-1,2-dicarboxylate, exhibits an intramolecular bifurcated hydrogen-bond system . Such structural features are crucial for understanding the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes a variety of reactions such as acylation, alkylation, and cyclization. Treatment of dimethylaminomethylene-3-oxobutanoates with lithium bis(trimethylsilyl)amide followed by acylation resulted in the formation of pyrones and pyridinones . Additionally, the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones led to the synthesis of fused pyranones . These reactions highlight the potential of these compounds to undergo transformations leading to pharmacologically interesting structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups. The stability of these compounds can vary significantly depending on the conditions, as seen with 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, which is stable in crystal form but unstable in solution . The presence of electron-donating and electron-withdrawing groups can also affect the acidity and basicity of the molecule, which in turn influences its reactivity and interactions with other molecules.
科学的研究の応用
Synthesis and Structural Insights
Research has developed new methodologies for synthesizing derivatives of triazafulvalene systems, highlighting a detailed procedure involving cycloaddition reactions, which result in complex molecules with potential applications in material science and pharmaceutical chemistry (Uršič, Svete, & Stanovnik, 2010). These methods offer routes to explore novel chemical spaces for drug development and material applications.
Another study has shown the diastereoselective synthesis of complex heterocyclic systems, demonstrating a pathway to novel heterocyclic compounds through reactions involving dimethylaminopropenoate. This approach is pivotal for generating diverse molecular architectures, which are crucial in drug discovery and development (Uršič, Grošelj, Meden, Svete, & Stanovnik, 2009).
Investigations into the structural modifications leading to supramolecular aggregation of thiazolo[3,2-a]pyrimidines offer insights into their conformational features, which are essential for designing molecules with specific functions, such as molecular recognition or catalysis (Nagarajaiah & Begum, 2014).
Applications in Catalysis and Material Science
Research on axially dissymmetric pyrroles and pyrocolls as new catalysts for enantioselective addition demonstrates the potential of these compounds in synthetic organic chemistry, especially in asymmetric synthesis, which is a critical area for the development of drugs and agrochemicals (Furusho, Tsunoda, & Aida, 1996).
The study on the synthesis, absorption, fluorescence, and photoisomerisation of 2-aryl-4-arylmethylidene-pyrroline-5-ones contributes to the understanding of photochemical properties of organic compounds, which is fundamental for developing new materials for photonic applications, such as organic light-emitting diodes (OLEDs) or photovoltaic cells (Vyňuchal et al., 2008).
特性
IUPAC Name |
methyl (4Z)-4-[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-19-24(26(30)31-4)23(12-8-11-21-13-15-22(16-14-21)27(2)3)25(29)28(19)18-17-20-9-6-5-7-10-20/h5-16H,17-18H2,1-4H3/b11-8-,23-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNZMJZCGJTZER-WXDLUPOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=CC2=CC=C(C=C2)N(C)C)C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C=C\C2=CC=C(C=C2)N(C)C)/C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

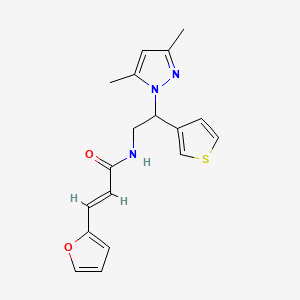
![5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2521899.png)

![N~4~-benzyl-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)
![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)
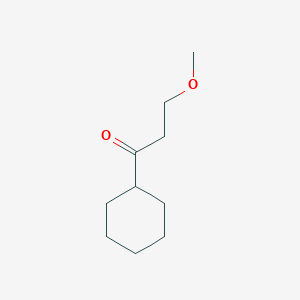
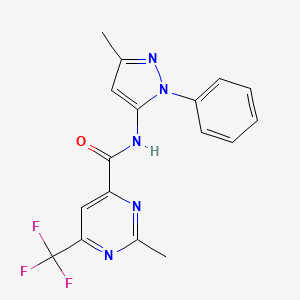


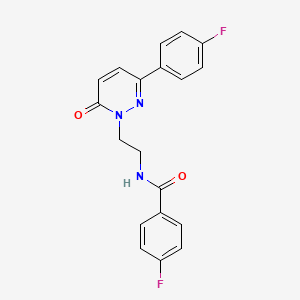
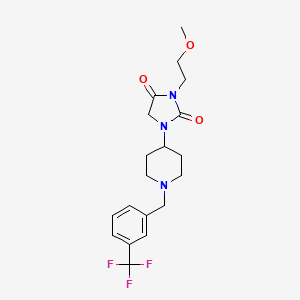
![1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2521916.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)
![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)